Tanshinone IIb Tanshinone IIb (S)-6-(Hydroxymethyl)-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione is a natural product found in Salvia miltiorrhiza with data available.
Brand Name: Vulcanchem
CAS No.: 17397-93-2
VCID: VC21345605
InChI: InChI=1S/C19H18O4/c1-10-8-23-18-12-5-6-13-11(4-3-7-19(13,2)9-20)15(12)17(22)16(21)14(10)18/h5-6,8,20H,3-4,7,9H2,1-2H3/t19-/m1/s1
SMILES:
Molecular Formula: C19H18O4
Molecular Weight: 310.3 g/mol

Tanshinone IIb

CAS No.: 17397-93-2

Cat. No.: VC21345605

Molecular Formula: C19H18O4

Molecular Weight: 310.3 g/mol

* For research use only. Not for human or veterinary use.

Tanshinone IIb - 17397-93-2

CAS No. 17397-93-2
Molecular Formula C19H18O4
Molecular Weight 310.3 g/mol
IUPAC Name (6S)-6-(hydroxymethyl)-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione
Standard InChI InChI=1S/C19H18O4/c1-10-8-23-18-12-5-6-13-11(4-3-7-19(13,2)9-20)15(12)17(22)16(21)14(10)18/h5-6,8,20H,3-4,7,9H2,1-2H3/t19-/m1/s1
Standard InChI Key XDUXBBDRILEIEZ-LJQANCHMSA-N
Isomeric SMILES CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC[C@]4(C)CO
Canonical SMILES CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)CO

Chemical Properties and Structure

Tanshinones, including Tanshinone IIB, are classified as abietane diterpenes, most of which possess ortho-quinone structures . The chemical characteristics of Tanshinone IIB include:

  • Lipophilic nature and relatively small molecular weight

  • Ability to penetrate the blood-brain barrier

  • Ortho- or fluorene structural configuration

  • Capacity to be reduced to diphenol derivatives

  • Ability to facilitate electron transfer after oxidative conversion to hydrazine

These structural properties enable Tanshinone IIB to interact with various biological systems and contribute to its pharmacological activities. The electron transfer capabilities, in particular, allow Tanshinone IIB to promote or interfere with various bodily reactions, contributing to its significant biological effects .

Sources and Extraction

Tanshinone IIB is primarily obtained from the roots of Salvia miltiorrhiza (Danshen) . To date, more than 40 tanshinones have been isolated from this plant, including both ortho-quinones (tanshinone I, tanshinone IIA, dihydrotanshinone, and cryptotanshinone) and para-quinones (isotanshinone I, isotanshinone IIA, and isocryptotanshinone) .

The extraction process for tanshinones has evolved significantly with advancements in separation technology. With increasing clinical demand for tanshinones, research has intensified on methods to efficiently obtain these compounds and enhance their pharmacological effects through exploring structure-activity relationships .

Pharmacological Activities of Tanshinone IIB

Neuroprotective Effects

The most extensively studied property of Tanshinone IIB is its neuroprotective activity. Research has demonstrated that Tanshinone IIB exerts significant neuroprotective effects through the inhibition of neuronal apoptosis:

  • In vitro studies using rat cortical neurons have shown that co-treatment with Tanshinone IIB significantly inhibits cytotoxicity and apoptosis induced by staurosporine in a concentration-dependent manner

  • Tanshinone IIB significantly reduces DNA laddering caused by staurosporine, further supporting its anti-apoptotic properties

  • In vivo experiments in rats subjected to middle cerebral artery occlusion (MCAO) demonstrated that Tanshinone IIB at doses of 5 and 25 mg/kg (intraperitoneal injection) significantly reduced focal infarct volume, cerebral histological damage, and apoptosis

These findings suggest that Tanshinone IIB has significant potential as a therapeutic agent for stroke treatment and may represent a novel drug candidate for further development in treating cerebrovascular disorders .

Other Pharmacological Activities

In addition to neuroprotective and anti-oxidant effects, Tanshinone IIB has been reported to exhibit anti-platelet aggregation activity . This property may contribute to its potential therapeutic benefits in cardiovascular diseases, as platelet aggregation plays a crucial role in thrombosis and atherosclerosis.

Pharmacokinetic Properties

Table 1 provides pharmacokinetic data for related tanshinones, which may offer insights into the general pharmacokinetic behavior of this class of compounds:

SpeciesAdministered preparationRouteDose (mg/kg)CompoundC max or C t (μM)t 1/2β (h)t 1/2γ (h)
RatDanshen extract-lipid emulsioni.v.2TIIA0.144 (C 5min)2.27-
RatDanshen extract-lipid emulsioni.v.8TIIA0.932 (C 5min)2.17-
RatDanshen extract-lipid emulsion plus polyphenolic extracti.v.8TIIA22.78 (C 5min)4.79-
RabbitDanxiongfang formula in Tween80/salinei.v.2.5TIIA10.99 (C A + C B)0.0412.25
PigCT in isopropanol solutioni.v.10CT10.44 (C A + C B)0.0401.08

Note: TIIA = Tanshinone IIA, CT = Cryptotanshinone

Further research is needed to elucidate the specific pharmacokinetic profile of Tanshinone IIB, including its absorption, distribution, metabolism, and excretion characteristics.

Therapeutic Applications

Stroke Treatment

The neuroprotective effects of Tanshinone IIB make it particularly promising for the treatment of stroke. Experimental studies in rats have demonstrated that Tanshinone IIB can significantly reduce stroke-induced brain damage, as evidenced by decreased focal infarct volume, reduced cerebral histological damage, and inhibited apoptosis .

ModelTreatmentDoseObserved EffectsReference
MCAO in ratsTanshinone IIB (intraperitoneal)5 mg/kgReduced focal infarct volume, cerebral histological damage, and apoptosis
MCAO in ratsTanshinone IIB (intraperitoneal)25 mg/kgReduced focal infarct volume, cerebral histological damage, and apoptosis

These findings suggest that Tanshinone IIB may represent a novel drug candidate for stroke treatment, although further mechanistic studies are needed to fully understand its neuroprotective activity .

Neurodegenerative Diseases

Given its neuroprotective properties and ability to cross the blood-brain barrier, Tanshinone IIB may have applications in treating neurodegenerative conditions. Other tanshinones have shown protective effects in neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease, suggesting potential similar applications for Tanshinone IIB .

The ability of Tanshinone IIB to inhibit neuronal apoptosis is particularly relevant to neurodegenerative diseases, as neuronal cell death is a key feature of these conditions. Further research is needed to evaluate the specific effects of Tanshinone IIB in models of neurodegenerative diseases.

Future Research Directions

Despite the promising pharmacological activities of Tanshinone IIB, several areas require further investigation:

  • Detailed mechanistic studies to fully elucidate the neuroprotective activity of Tanshinone IIB

  • Comprehensive pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Tanshinone IIB

  • Investigation of potential drug interactions and safety profile

  • Exploration of structure-activity relationships to optimize therapeutic effects

  • Development of formulations to enhance bioavailability and targeted delivery

  • Clinical trials to evaluate efficacy and safety in human subjects

Addressing these research gaps will provide a more complete understanding of Tanshinone IIB and facilitate its potential development as a therapeutic agent.

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